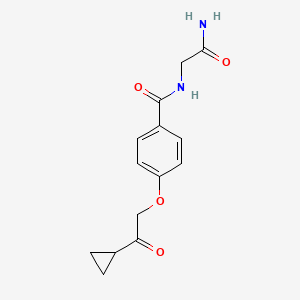
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide, also known as COE-672, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Antiarrhythmic Activity
Benzamides, characterized by specific ring substituents and heterocyclic amide side chains, have been synthesized and evaluated for their potential antiarrhythmic activities. For instance, derivatives from 2,5-bis(2,2,2-trifluoroethoxy)benzamide have shown significant oral antiarrhythmic activity in mice. These findings underline the potential of benzamide derivatives in developing antiarrhythmic drugs, highlighting the significance of the basicity of the amine nitrogen and the nature of the linkage between the heterocycle and amide nitrogen in determining biological activity (Banitt et al., 1977).
Biological Activity Against Microbial Strains
Research has explored the spectrum of biological activity of benzamide derivatives, including their efficacy against mycobacterial, bacterial, and fungal strains. These compounds have shown comparable or higher biological activity than standard drugs such as isoniazid and fluconazole, emphasizing their potential as therapeutic agents in treating various infections (Imramovský et al., 2011).
Synthetic Methodologies
Studies have also focused on developing efficient synthetic methodologies for benzamide derivatives, which are key intermediates for biologically and medicinally important compounds. For example, an Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides using specific azides has been reported, demonstrating the synthesis of functionalized quinazoline-2,4(1H,3H)-diones. This method highlights the efficiency and regioselectivity of reactions involving benzamides, providing access to significant building blocks for pharmaceutical development (Zhang et al., 2016).
Herbicidal Activity
Another intriguing application of benzamide derivatives lies in their herbicidal activity. Certain benzamides have been identified as active agents against annual and perennial grasses, showcasing potential utility in agriculture for forage legumes, turf grasses, and cultivated crops. This research opens up avenues for the development of new herbicides based on benzamide chemistry (Viste et al., 1970).
Complexation Reactions
The complexation reactions of benzamide derivatives with metal ions have been studied, revealing insights into their chemical properties and potential applications in materials science. Such studies are crucial for understanding the interactions between benzamides and metals, which could lead to applications in catalysis, material synthesis, and environmental remediation (Thangjam & Rajkumari, 2010).
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c15-13(18)7-16-14(19)10-3-5-11(6-4-10)20-8-12(17)9-1-2-9/h3-6,9H,1-2,7-8H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENODRIWJPQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)





![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)
![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)